molecular formula C8H4BrNO2 B1208297 N-Bromophthalimide CAS No. 2439-85-2

N-Bromophthalimide

Cat. No. B1208297
CAS RN: 2439-85-2
M. Wt: 226.03 g/mol
InChI Key: MARXMDRWROUXMD-UHFFFAOYSA-N
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Description

N-Bromophthalimide (NBPI) is a chemical compound utilized in various organic syntheses due to its powerful oxidizing properties. It finds applications in the facile oxidation of thiols to their corresponding symmetrical disulfides and has been explored for its chemical reactions, molecular structure, and other properties in scientific research.

Synthesis Analysis

N-Bromophthalimide is synthesized through reactions involving phthalimide and brominating agents. The synthesis process is often tailored to enhance its reactivity and selectivity for specific applications, such as the oxidation of thiols to disulfides under specific conditions, including microwave irradiation (Khazaei et al., 2005).

Molecular Structure Analysis

The molecular structure of N-Bromophthalimide derivatives has been characterized through crystallographic and spectroscopic studies. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide have been described, highlighting the planarity and bond angles significant for its reactivity (Batista et al., 2000).

Chemical Reactions and Properties

N-Bromophthalimide is a versatile reagent in organic synthesis, used for the bromination of aromatic compounds and as an oxidizing agent for thiols. Its chemical reactivity has been extensively studied, revealing its efficacy in generating symmetrical disulfides and bromo derivatives of aromatic compounds with good yields under kinetic conditions (Anjaiah et al., 2016).

Physical Properties Analysis

The physical properties of N-Bromophthalimide, such as crystallization behavior, solubility, and thermal stability, are crucial for its application in organic synthesis. Studies have focused on determining these properties to optimize its use in various chemical reactions.

Chemical Properties Analysis

The chemical properties of N-Bromophthalimide, including its reactivity towards different organic substrates, have been the subject of detailed investigations. Its role as a powerful oxidizing agent for the selective oxidation of thiols to disulfides showcases its broad utility in organic chemistry (Khazaei et al., 2005).

Scientific Research Applications

Oxidizing Agent for Thiols

N-Bromophthalimide (NBPI) is utilized as a potent oxidizing agent for converting thiols into their symmetrical disulfides. This process is efficient for a range of thiols including aromatic, aliphatic, and heterocyclic varieties, using NBPI in a mixture of acetone and water under microwave irradiation (Khazaei et al., 2005).

Bromination of Aromatic Compounds

NBPI has been studied for the bromination of aromatic compounds, particularly in the presence of aqueous acetic acid. The reaction kinetics are first order in NBPI and zero order in the aromatic compound, leading to the formation of bromo derivatives (Anjaiah et al., 2016).

Determination of Sulfur Compounds

NBPI is suggested as a reagent for the titrimetric determination of various sulfur compounds. It's used for the precise quantification of thioureas, isothiocyanates, xanthates, dithiocarbamates, thiols, sulfur, thiosulphate, thiocyanate, and thiocarbonate (Das, 1991).

Hofmann Rearrangement

NBPI is effective in the Hofmann rearrangement process, where primary amides are converted into carbamates. NBPI serves as an efficient halonium ion source for this transformation (Park & Choi, 1993).

P-N Cross-Coupling in Phosphorus Chemistry

NBPI, in combination with DBU activation, is used for P-N cross-coupling reactions, essential in phosphorus chemistry. It serves as an aminating reagent for various phosphorous compounds, including H-phosphinates, H-phosphonates, and H-phosphine oxides (Li & Liang, 2016).

Titrimetric Methods for Sulpha Drugs

NBPI is employed in titrimetric methods for determining sulpha drugs in various pharmaceutical products. It involves bromination of sulphonamides present in these drugs using NBPI (Kumar & Indrasenan, 1988).

Solvation Dynamics Studies

NBPI derivatives, such as 4-(N-bromoacetylamino)-phthalimide, are used as probes in solvation dynamics studies in proteins and microemulsions. This application helps in understanding the interactions at the molecular level (Mandal et al., 2002).

Density Functional Theory Studies

Studies involving Fourier transform infrared (FT-IR) spectra of NBPI are conducted to understand fundamental vibrations and molecular interactions. These studies provide insights into the electronic and structural properties of NBPI (Krishnakumar et al., 2005).

Enantioselective Bromolactonization

NBPI is used in the catalysis of enantioselective bromolactonization. It is instrumental in producing enantioenriched lactones with high yield and enantioselectivity, which is crucial in asymmetric synthesis (Jiang et al., 2012).

Regioselective Synthesis of Aromatic Compounds

NBPI facilitates the regioselective synthesis of para-bromo aromatic compounds, preferring the formation of para bromo isomers over ortho isomers. This application is significant in the field of organic synthesis (Khazaei et al., 2005).

Catalytic Asymmetric Bromocyclization

NBPI, used with a cyclic selenium catalyst, enables catalytic asymmetric bromocyclization of olefinic amides. This process is crucial for producing pyrrolidine products with high stereoselectivity and enantiospecificity (Chen et al., 2013).

Radical Addition to Alkynes

NBPI is involved in radical addition to both linear and cyclic alkynes. This reaction introduces bromine and an imidyl moiety to adjacent carbon atoms, producing highly functionalized alkenes (Wille et al., 1999).

Allylic Amination Strategy

NBPI is part of a new strategy for intermolecular allylic amination of alkenes. This method, involving dual activation of NBS or NBP by DBU, leads to more electrophilic bromine and more nucleophilic nitrogen atoms, facilitating allylic amination under mild conditions (Wei et al., 2013).

Synthesis of Heterocyclic Spiro-Derivatives

NBPI derivatives are precursors in the synthesis of various spiro-derivatives with potential antimicrobial and antioxidant activities. This application is significant in the development of new bioactive compounds (Youssef & Amin, 2010).

Oxidation Kinetics Studies

NBPI is used in studying the kinetics of oxidation reactions, such as the oxidation of amino acids like glutamic acid. Understanding these reaction mechanisms is important in biochemical and pharmaceutical research (Alhaji & Mary, 2011).

Phthalimide Derivatives in Phosphorylated Reactants

Reactions involving phthalimide derivatives, including NBPI, with phosphorylated compounds lead to the formation of various substituted polyheterocycles, which have potential applications in medicinal chemistry (Guervenou et al., 2000).

Site-Selective Bromination of Vancomycin

NBPI is used in the site-selective bromination of the antibiotic vancomycin, producing monobromo, dibromo, and tribromovancomycins. This process alters the reactivity of vancomycin and may lead to new variants with different biological properties (Pathak & Miller, 2012).

Safety And Hazards

N-Bromophthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARXMDRWROUXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179136
Record name N-Bromophthalimide
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Bromophthalimide

CAS RN

2439-85-2
Record name N-Bromophthalimide
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Record name 2439-85-2
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Record name N-Bromophthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
V Krishnakumar, V Balachandran… - … Acta Part A: Molecular …, 2005 - Elsevier
… Fourier transform infrared (FT-IR) spectra of phthalimide and N-bromophthalimide have … has been performed on phthalimide and N-bromophthalimide, by assuming C 2v symmetry. …
Number of citations: 165 www.sciencedirect.com
R Ramachandrappa, Puttaswamy… - … journal of chemical …, 1998 - Wiley Online Library
The kinetics of the oxidation of aspirin (ASP) by bromamine‐T (BAT), N‐bromosuccinimide (NBS), and N‐bromophthalimide (NBP) has been studied in aqueous perchloric acid at 303 K…
Number of citations: 54 onlinelibrary.wiley.com
M Erakovic, V Nemec, T Lez, I Porupski… - Crystal Growth & …, 2018 - ACS Publications
A series of 10 cocrystals derived from N-bromophthalimide and nitrogen bases (pK a from … short Br···N halogen bonds involving N-bromophthalimide bromine and a nitrogen atom. The …
Number of citations: 25 pubs.acs.org
NMI Alhaji, AM Mohideen… - E-Journal of …, 2011 - downloads.hindawi.com
The kinetics of oxidation of (phenylthio)acetic acid (PTAA) by N-Bromophthalimide (NBP) in acetonitrile-water solvent mixture at 298 K in the presence of perchloric acid has been …
Number of citations: 17 downloads.hindawi.com
MM El-Kerdawy, SM Hassan, SM El-Ashry - Microchimica Acta, 1992 - Springer
… In this work N-bromophthalimide (NBP) has been introduced as oxidising agent for the spectrophotometric determination of phenothiazine drugs in a strong sulphuric acid medium (…
Number of citations: 26 link.springer.com
Y Li, F Liang - Tetrahedron Letters, 2016 - Elsevier
… of P(O)–H compounds and N-bromophthalimide has been developed with the DBU activation strategy. The nitrogen source may arise from internal N-bromophthalimide itself (a self-…
Number of citations: 9 www.sciencedirect.com
AK Singh, B Jain, R Negi, Y Katre, SP Singh… - Catalysis letters, 2009 - Springer
Kinetics of Ruthenium(III) [Ru(III)] chloride catalyzed oxidation of valine (Val) has been studied by N-bromophthalimide (NBP) in the acidic medium at 35 C. The reaction rate follows first-…
Number of citations: 20 link.springer.com
NMI Alhaji, S Mary - Journal of Chemistry, 2011 - hindawi.com
… Abstract: The kinetics of oxidation of glutamic acid (Glu) with N-bromophthalimide (NBP) … the oxidation of glutamic acid with N-bromophthalimide in aqueous perchloric acid medium. …
Number of citations: 7 www.hindawi.com
AK Singh, B Jain, R Negi, Y Katre, SP Singh… - Transition metal …, 2009 - Springer
The kinetics of Ru(III) chloride-catalyzed oxidation of β-Alanine (NH 3 + CH 2 CH 2 COOH, β-Ala) by N–bromophthalimide (NBP) in aqueous perchloric acid medium was studied at 35 C…
Number of citations: 27 link.springer.com
U Wille, O Krüger, A Kirsch… - European journal of …, 1999 - Wiley Online Library
… [6a] We were interested in investigating whether Nbromophthalimide (1) could be added to alkynes by an intermolecular radical addition. Such an addition would be a quick entry to …

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